![molecular formula C15H22O B1261564 3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde](/img/structure/B1261564.png)
3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
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Overview
Description
3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde is an aldehyde. It derives from a hydride of a cyclopentene.
Scientific Research Applications
Enzymatic Oxidation in Organic Chemistry
Research demonstrates the potential of certain cytochromes P450 for selective oxidation of carotenoid-derived aroma compounds, including those related to 3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde. This enzymatic approach offers advantages in regio- and stereoselectivity compared to traditional organic chemistry methods (Litzenburger & Bernhardt, 2016).
Synthesis and Chemical Transformations
Significant work has been done in the synthesis and transformations of related compounds. For instance, studies on the synthesis of various cyclohexene derivatives and their subsequent transformations offer insights into the creation of complex molecular structures (Dawson, Dixon, Littlewood, & Lythgoe, 1971), (Gómez-Sánchez & Marco-Contelles, 2005).
Enantioselective Analysis in Fragrance Industry
Enantioselective analysis of similar compounds reveals the importance of specific enantiomers in determining the sensory qualities of fragrances. This highlights the relevance of stereochemistry in the fragrance industry (Bilke & Mosandl, 2001).
properties
Product Name |
3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-7-8-14(15(11,2)3)13-6-4-5-12(9-13)10-16/h6-7,10,12,14H,4-5,8-9H2,1-3H3 |
InChI Key |
UHFUWRDULSRXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C2=CCCC(C2)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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